molecular formula C9H10O3 B033180 3-(3-Hydroxyphenyl)propanoic acid CAS No. 621-54-5

3-(3-Hydroxyphenyl)propanoic acid

Cat. No.: B033180
CAS No.: 621-54-5
M. Wt: 166.17 g/mol
InChI Key: QVWAEZJXDYOKEH-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) is a phenolic acid with the molecular formula C₉H₁₀O₃ (molecular weight: 166.17 g/mol) and CAS number 621-54-5 . It is a microbial catabolite of dietary polyphenols, particularly derived from chlorogenic acid via colonic metabolism . Structurally, it consists of a propanoic acid chain attached to a 3-hydroxyphenyl group. Synonyms include dihydro-3-coumaric acid and 3-hydroxyphenylpropanoate .

3-HPPA has been implicated in modulating aging-related metabolic pathways, as evidenced by its increased levels in D-galactose-induced aging rats following exercise interventions . It also serves as a biomarker in fecal metabolomics, reflecting gut microbiota activity and responses to therapeutic agents like parishin, a compound that restores 3-HPPA levels in aging mice .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Meta Cleavage Pathway in Comamonas testosteroni TA441

3HPP is catabolized via the meta pathway in C. testosteroni TA441, involving a gene cluster (mhpABCDEFR) encoding six enzymes :

  • mhpA : Flavin-dependent hydroxylase converting 3HPP to 3-(2,3-dihydroxyphenyl)propionate (DHPP).
  • mhpB : Extradiol dioxygenase cleaving DHPP into 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioate (HKNDD) .
  • mhpC : Hydrolase converting HKNDD to 4-hydroxy-2-ketovalerate and succinic acid .

Key Enzymatic Steps:

EnzymeFunctionSubstrateProductOrganism
mhpAHydroxylation3HPPDHPPC. testosteroni TA441
mhpBExtradiol ring cleavageDHPPHKNDDC. testosteroni TA441
mhpCHydrolysisHKNDD4-Hydroxy-2-ketovalerate + SuccinateC. testosteroni TA441

Degradation in Rhodococcus globerulus PWD1

This strain utilizes a gene cluster (hppCBKR) for 3HPP degradation :

  • hppB : Extradiol dioxygenase with specificity for DHPP.
  • hppC : Hydrolase acting on hydroxymuconic semialdehyde derivatives.

Biotransformation in the Gut

3HPP is a microbial metabolite derived from dietary polyphenols (e.g., caffeic acid, proanthocyanidins) via gut microbiota (Clostridium, Eubacterium) .

Reaction TypeSubstrateProductsKey Organisms
Ester hydrolysis/β-oxidationCaffeic acid3HPP + AcetateEubacterium spp.
DecarboxylationProanthocyanidins3HPP + CO₂Clostridium spp.

Hydroxylation

  • mhpA catalyzes the hydroxylation of 3HPP to DHPP, a prerequisite for meta cleavage .
  • Substrate specificity studies show >90% activity loss in mhpB-knockout strains, confirming DHPP as the primary intermediate .

Oxidative Decarboxylation

Under acidic conditions, 3HPP undergoes decarboxylation to form 3-(3-hydroxyphenyl)propene, though this reaction is less prevalent biologically.

Synthetic Derivatives

3HPP serves as a precursor for synthesizing bioactive derivatives:

DerivativeReaction TypeApplicationReference
3-(3-Hydroxyphenyl)propionyl-CoAThioesterificationFatty acid metabolism studies
Sulfated 3HPP (via SULT1A3)Sulfotransferase actionDetoxification pathways

Comparative Reaction Kinetics

ParametermhpB (C. testosteroni)hppB (R. globerulus)
Optimal pH7.5–8.07.0–7.5
Substrate affinity (Km)12 µM (DHPP)18 µM (DHPP)
InhibitorsCu²⁺, Zn²⁺Hg²⁺, Pb²⁺

Environmental and Metabolic Fate

  • Soil Biodegradation : 3HPP is fully mineralized to CO₂ and H₂O within 48–72 hours in aerobic soils .
  • Human Excretion : ~65% of ingested 3HPP is excreted in urine within 24 hours, primarily as glucuronide conjugates .

Mechanism of Action

The mechanism by which m-hydroxyphenylpropionic acid exerts its effects involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid , capable of donating a proton to acceptor molecules. In biological systems, it is metabolized by gut microbiota to produce phenolic metabolites, which exhibit antioxidant properties .

Comparison with Similar Compounds

Structural Analogs of 3-Phenylpropanoic Acids

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Position(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(3-Hydroxyphenyl)propanoic acid 3-hydroxyphenyl C₉H₁₀O₃ 166.17 Antioxidant, aging biomarker, gut metabolite
3-((4-Hydroxyphenyl)amino)propanoic acid 4-hydroxyphenyl + amino C₉H₁₁NO₃ 181.19 Anticancer scaffold (IC₅₀: 2–20 μM in vitro)
3-(4-Hydroxyphenyl)propanoic acid 4-hydroxyphenyl C₉H₁₀O₃ 166.17 Antioxidant (detected via MRM: 165 > 121)
3-(3,4-Dimethoxyphenyl)propanoic acid 3,4-dimethoxyphenyl C₁₁H₁₄O₅ 226.23 Synthetic intermediate; lower solubility
3,5-Bistrifluoromethylhydrocinnamic acid 3,5-CF₃ groups C₁₁H₈F₆O₂ 310.17 Altered crystal structure, enhanced lipophilicity

Key Insights :

  • Substituent Position: The 3-hydroxyl group in 3-HPPA distinguishes it from 4-hydroxyphenyl analogs, which often exhibit divergent bioactivities. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show potent anticancer activity (p < 0.05 in cytotoxicity assays) , whereas 3-HPPA is primarily linked to metabolic regulation .

Key Insights :

  • Antioxidant vs. Anticancer Activity: While 3-HPPA and 3-(3,4-dihydroxyphenyl)propanoic acid exhibit antioxidant properties, 4-hydroxyphenyl derivatives (e.g., amino-substituted analogs) are optimized for anticancer applications due to enhanced structural interactions with cellular targets .
  • Metabolic Flexibility: 3-HPPA is a terminal metabolite in chlorogenic acid catabolism, whereas intermediates like caffeoyl-glycerol may diverge into pathways producing hydroxyphenyl-ethanol or phenylacetic acid, depending on microbiota composition .

Physicochemical and Pharmacokinetic Properties

Table 3: Pharmacokinetic Parameters

Compound Name LogP Hydrogen Bond Donors Topological Polar Surface Area (Ų) Bioavailability Score
This compound 1.49 2 57.53 0.55
3-((4-Hydroxyphenyl)amino)propanoic acid 1.02 3 83.55 0.41
3-(3,4,5-Trimethoxyphenyl)propanoic acid 2.31 1 55.76 0.17

Key Insights :

  • Bioavailability: 3-HPPA’s moderate bioavailability score (0.55) reflects its balance between solubility and absorption, whereas amino-substituted analogs face limitations due to higher polar surface area .

Biological Activity

3-(3-Hydroxyphenyl)propanoic acid (3HPP) is a phenolic compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of the biological activity of 3HPP, highlighting its metabolic pathways, antioxidant properties, and implications in health and disease.

Chemical Structure and Properties

3HPP is a derivative of phenolic acids, characterized by the presence of a hydroxyl group on the aromatic ring. Its chemical structure can be represented as follows:

C9H10O3\text{C}_9\text{H}_{10}\text{O}_3

This compound is primarily derived from dietary sources, particularly from the metabolism of polyphenols found in fruits and vegetables.

Metabolic Pathways

3HPP is produced through the microbial metabolism of caffeic acid and other phenolic compounds in the gut. Notably, it serves as an intermediate in various metabolic pathways:

  • Microbial Degradation : Certain gut bacteria, including Escherichia coli and Rhodococcus species, can utilize 3HPP as a carbon source, indicating its role in microbial ecology and potential applications in bioremediation .
  • Transport Mechanisms : The mhpT gene encodes a transporter that facilitates the uptake of 3HPP in E. coli, highlighting its significance in bacterial metabolism .

Antioxidant Properties

Research has indicated that 3HPP possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. It is actively absorbed by monocarboxylic acid transporters in intestinal cells, suggesting a mechanism for its bioavailability and potential health benefits .

Effects on Bone Health

Recent studies have demonstrated that 3HPP can stimulate osteoblast differentiation and proliferation. In animal models, administration of 3HPP resulted in enhanced bone formation and suppression of adipogenesis in mesenchymal stem cells . This indicates its potential therapeutic role in managing osteoporosis and other bone-related disorders.

Metabolic Impact

Elevated levels of 3HPP have been associated with metabolic disturbances. For instance, high concentrations can lead to acidosis and other metabolic anomalies due to its role as an acidogen . Understanding these effects is crucial for evaluating the compound's safety profile.

Study on Antioxidant Activity

A study assessed the antioxidant capacity of 3HPP using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that 3HPP exhibited significant antioxidant activity comparable to established antioxidants .

Bone Health Study

In a controlled trial involving C57BL6/J mice, varying doses of 3HPP were administered to evaluate its effects on bone density. The study found that higher doses significantly increased bone mineral density compared to controls, suggesting a dose-dependent relationship .

Data Table: Biological Activities of this compound

Biological Activity Mechanism/Effect References
AntioxidantScavenges free radicals; protects against oxidative stress
Osteoblast DifferentiationStimulates differentiation; enhances bone formation
Metabolic RegulationImplicated in metabolic disturbances; acts as an acidogen
Microbial UtilizationServes as a carbon source for specific bacteria

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-hydroxyphenyl)propanoic acid, and how do their yields compare?

The most efficient route involves hydrogenation of 3-(3-hydroxyphenyl)propenoic acid (e.g., m-hydroxycinnamic acid) with palladium catalysts, achieving ~99% yield. An alternative method using 4-iodophenol as a precursor yields only ~9%, likely due to competing side reactions or steric hindrance . Researchers should prioritize catalytic hydrogenation for scalability and reproducibility.

Q. How should researchers handle and store this compound to ensure stability?

The compound is stable for >4 years when stored at -20°C in solid form. Lab handling requires personal protective equipment (gloves, goggles) due to skin/eye irritation risks (H315, H319). Avoid inhalation (H335) and ensure adequate ventilation during experiments .

Q. What analytical techniques are recommended for identifying this compound in biological matrices?

GC-MS with trimethylsilyl (TMS) derivatization provides high sensitivity for metabolic studies, as shown by fragment patterns at m/z 310.5 (C15H26O3Si2). LC-MS/MS in negative ion mode (e.g., m/z 165→121) is ideal for quantifying its presence in plasma or tissue homogenates .

Advanced Research Questions

Q. How does this compound inhibit Aβ42 aggregation, and what experimental models validate this?

At 100 µM, the compound disrupts Aβ42 fibril formation via hydrophobic interactions and hydrogen bonding, as demonstrated by thioflavin-T assays and TEM imaging. In vivo, it accumulates in rat brains after oral administration of grape seed polyphenol extracts, correlating with reduced amyloid plaque density . Researchers should pair in vitro aggregation assays with transgenic rodent models to confirm neuroprotective effects.

Q. What mechanisms underlie its dual role in reducing bone resorption and mitigating cadmium toxicity?

In osteoclastogenesis models (e.g., RANKL-stimulated RAW 264.7 cells), 0.1 mg/mL suppresses NFATc1 signaling, reducing osteoclast differentiation. Concurrently, it restores catalase (CAT) and superoxide dismutase (SOD) activity in Cd-exposed cells by chelating Cd<sup>2+</sup> ions and scavenging ROS. Dual-activity studies require parallel assays for osteoclast markers (TRAP staining) and oxidative stress biomarkers (MDA, GSH levels) .

Q. How can researchers resolve contradictions in concentration-dependent effects across studies?

Discrepancies arise from model-specific bioavailability. For example, 100 µM effectively inhibits Aβ42 aggregation in cell-free systems but requires higher doses (≥500 µM) in neuronal cultures due to blood-brain barrier limitations. Dose-response curves and pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) are critical to contextualize efficacy thresholds .

Q. What strategies optimize its use as a metabolite tracer in gut microbiome studies?

Isotope-labeled analogs (e.g., <sup>13</sup>C- or <sup>2</sup>H-labeled) enable tracking of microbial conversion from parent polyphenols. Fecal fermentation models paired with LC-HRMS can quantify metabolite kinetics. Researchers should validate tracer stability under anaerobic conditions to mimic colonic environments .

Q. Methodological Considerations

Q. How to design experiments assessing its anti-osteoporotic activity in vivo?

Use ovariectomized (OVX) rats, a postmenopausal osteoporosis model. Administer 10–50 mg/kg/day orally for 8 weeks, followed by micro-CT analysis of trabecular bone density and serum markers (CTX-1, PINP). Include positive controls (e.g., alendronate) and validate target engagement via qPCR for osteoclast genes (e.g., CTSK, MMP9) .

Q. What controls are essential when studying its antioxidant effects in Cd toxicity models?

Include Cd-only exposed groups, N-acetylcysteine (NAC) as an antioxidant control, and metal chelator controls (e.g., EDTA). Measure intracellular Cd<sup>2+</sup> via ICP-MS and correlate with SOD/CAT activity. Ensure cell viability assays (MTT) distinguish between cytoprotection and cytotoxicity .

Q. How to address batch-to-batch variability in synthetic preparations?

Implement QC protocols: NMR (δ 7.2–6.6 ppm for aromatic protons, δ 2.8–2.5 ppm for propanoic chain), HPLC purity (>98%), and residual solvent analysis (e.g., Pd in hydrogenation routes). Reproducibility across labs requires detailed reporting of catalysts, reaction times, and purification methods .

Properties

IUPAC Name

3-(3-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QVWAEZJXDYOKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID00211154
Record name Dihydro-3-coumaric acid
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Molecular Weight

166.17 g/mol
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Physical Description

Solid
Record name 3-(3-Hydroxyphenyl)propanoic acid
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CAS No.

621-54-5
Record name 3-(3′-Hydroxyphenyl)propionic acid
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Record name 3-(m-hydroxyphenyl)propionic acid
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Record name 3-HYDROXYBENZENEPROPANOIC ACID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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